

### Off-target effects of ME-143 in research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | ME-143   |           |  |  |
| Cat. No.:            | B1676121 | Get Quote |  |  |

#### **Technical Support Center: ME-143**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **ME-143**. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **ME-143**?

**ME-143** is a second-generation, tumor-specific inhibitor of NADH oxidase. Its primary target is the cancer-specific cell surface ECTO-NOX protein, ENOX2 (also known as tNOX).[1][2] **ME-143** binds to ENOX2 with high affinity, inhibiting its oxidative and protein disulfide-thiol interchange activities, which are crucial for cancer cell growth.[1]

Q2: What are the known off-target effects of **ME-143**?

The most significant known off-target effect of **ME-143** is the inhibition of mitochondrial respiratory chain Complex I (NADH: ubiquinone oxidoreductase).[3] This can lead to decreased cellular respiration and a dissipation of the mitochondrial membrane potential.[3] While not directly demonstrated for **ME-143**, the structurally related compound ME-344 has been shown to inhibit tubulin polymerization and affect the ERK signaling pathway, suggesting potential for similar off-target activities with **ME-143**.[4]

Q3: What are the common adverse effects observed in clinical trials with ME-143?



In a first-in-human dose-escalation study, **ME-143** was generally well-tolerated. The most common treatment-related toxicities were Grade 1/2 nausea and fatigue.[5] Infusion reactions were also observed at higher doses.[5]

Q4: Is **ME-143** selective for the tumor-specific ENOX2 over the constitutive ENOX1?

Yes, studies have shown that **ME-143** is selective for ENOX2. The activities of the constitutive ENOX1, found on non-cancer cells, were reported to be unaffected by **ME-143** at concentrations that inhibit ENOX2.[1]

# Troubleshooting Guides Problem 1: Unexpectedly high cytotoxicity in noncancerous cell lines.

- Question: I am observing significant toxicity in my control, non-cancerous cell lines when treated with **ME-143**, which is supposed to be tumor-specific. Why is this happening?
- Answer: This unexpected toxicity could be due to the off-target inhibition of mitochondrial Complex I by ME-143.[3] While ME-143 is selective for ENOX2 over ENOX1, its effect on mitochondrial respiration is not specific to cancer cells. Cells that are highly dependent on oxidative phosphorylation for energy production may be more susceptible to this off-target effect.
  - Troubleshooting Steps:
    - Assess Mitochondrial Function: Use assays such as the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in your control cell lines with and without ME-143 treatment. This will help determine if the observed toxicity correlates with an inhibition of mitochondrial respiration.
    - Lower the Concentration: Titrate ME-143 to the lowest effective concentration that inhibits your cancer cell line of interest while minimizing toxicity in control lines.
    - Use Glucose-Rich Media: Ensure your cell culture media has adequate glucose. Cells may be able to compensate for mitochondrial inhibition by upregulating glycolysis.



 Consider Cell Line Metabolism: Research the metabolic phenotype of your control cell lines. Those with a more oxidative phenotype may be inherently more sensitive.

# Problem 2: Discrepancy between in-vitro potency and in-vivo efficacy.

- Question: **ME-143** shows high potency in my 2D cell culture assays, but the anti-tumor effect in my animal model is less than expected. What could be the reason?
- Answer: Several factors could contribute to this discrepancy. One possibility is the
  pharmacokinetic properties of ME-143, which has a reported half-life of approximately 5
  hours in humans.[5] Additionally, the tumor microenvironment in vivo is more complex than in
  vitro conditions.
  - Troubleshooting Steps:
    - Review Dosing Schedule: Based on the pharmacokinetic data, consider if the dosing schedule in your animal model is sufficient to maintain a therapeutic concentration of ME-143.
    - Assess Drug Delivery to the Tumor: If possible, measure the concentration of ME-143 in the tumor tissue to confirm it is reaching its target.
    - Evaluate Combination Therapy: The anti-tumor activity of **ME-143** may be enhanced when used in combination with other agents, such as cytotoxic chemotherapy.[5]

# Problem 3: Observing effects on cell morphology and cell cycle arrest at G2/M phase.

- Question: I'm observing changes in cell shape and an accumulation of cells in the G2/M
  phase of the cell cycle after ME-143 treatment, which is not directly explained by ENOX2
  inhibition. What could be the cause?
- Answer: While not directly confirmed for ME-143, the structurally similar compound ME-344
  has been shown to inhibit tubulin polymerization by interacting at the colchicine binding site.
   [4] This effect on microtubules can lead to the observed morphological changes and G2/M
  arrest.



- Troubleshooting Steps:
  - Immunofluorescence Staining: Perform immunofluorescence staining for α-tubulin to visualize the microtubule network in treated versus untreated cells. Disruption of the microtubule structure would support this off-target effect.
  - Cell Cycle Analysis: Quantify the cell cycle distribution using flow cytometry after propidium iodide staining to confirm the G2/M arrest.
  - Compare with Known Tubulin Inhibitors: As a positive control, treat your cells with a known tubulin inhibitor (e.g., colchicine, vinblastine) and compare the cellular phenotype to that induced by ME-143.

**Quantitative Data Summary** 

| Parameter                               | Target/Effect                | Value            | Cell/System                         | Reference |
|-----------------------------------------|------------------------------|------------------|-------------------------------------|-----------|
| Binding Affinity<br>(Kd)                | ENOX2                        | 43-50 nM         | Purified<br>recombinant<br>protein  | [1]       |
| EC50 (Cell<br>Growth<br>Inhibition)     | Cancer Cells                 | 20-50 nM         | Cultured cancer cells               | [1]       |
| EC50<br>(Dithiodipyridine<br>Cleavage)  | ENOX2                        | ~50 nM           |                                     | [1]       |
| Inhibition of<br>Complex I<br>Activity  | Mitochondrial<br>Complex I   | 85.7% inhibition | Isolated<br>HEK293T<br>mitochondria | [3]       |
| Reduction in ADP-Stimulated Respiration | Mitochondrial<br>Respiration | ~37.7% reduction | Permeabilized<br>HEK293T cells      | [3]       |
| Half-life (in<br>humans)                | Pharmacokinetic<br>s         | ~5 hours         | Human patients                      | [5]       |



#### **Experimental Protocols**

Protocol 1: Assessment of Mitochondrial Respiration Inhibition

This protocol is adapted from the methodology described for investigating the effect of **ME-143** on mitochondrial function.[3]

- Cell Culture and Permeabilization:
  - Culture HEK293T cells to ~80% confluency.
  - Harvest cells and resuspend in a mitochondrial respiration buffer.
  - Permeabilize the cell membrane using a mild detergent (e.g., digitonin) to allow for the measurement of mitochondrial respiration while keeping the mitochondrial membrane intact.
- Oxygen Consumption Rate (OCR) Measurement:
  - Use a Seahorse XF Analyzer or a similar instrument to measure OCR.
  - Establish a baseline OCR.
  - Inject ME-143 at the desired concentration.
  - Inject Complex I substrates (e.g., pyruvate and malate) followed by ADP to stimulate maximal respiration.
  - Inject a Complex I inhibitor (e.g., rotenone) as a control.
- Data Analysis:
  - Calculate the ADP-stimulated respiration rate in the presence and absence of ME-143.
  - Compare the OCR profiles to determine the extent of Complex I inhibition.

Protocol 2: Tubulin Polymerization Assay



This protocol is based on the methods used to identify the off-target effects of the related compound ME-344.[4]

- Cell Lysate Preparation:
  - Treat cells with ME-143 or a vehicle control for the desired time.
  - Lyse the cells in a microtubule-stabilizing buffer.
- Separation of Soluble and Polymerized Tubulin:
  - Centrifuge the cell lysates at high speed to pellet the polymerized microtubules.
  - Carefully collect the supernatant containing the soluble tubulin fraction.
- Western Blot Analysis:
  - Run equal amounts of protein from the soluble and polymerized fractions on an SDS-PAGE gel.
  - Transfer the proteins to a PVDF membrane.
  - Probe the membrane with an antibody against α-tubulin.
  - Use a loading control (e.g., GAPDH) for the soluble fraction.
- Data Analysis:
  - Quantify the band intensities to determine the ratio of polymerized to soluble tubulin in treated versus control cells. A decrease in the polymerized fraction in **ME-143**-treated cells would indicate an inhibition of tubulin polymerization.

#### **Visualizations**





Click to download full resolution via product page

Caption: On- and off-target signaling pathways of ME-143.





Click to download full resolution via product page

Caption: Workflow for assessing mitochondrial respiration inhibition.





Click to download full resolution via product page

Caption: Troubleshooting logic for common experimental issues with ME-143.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ENOX2 target for the anticancer isoflavone ME-143 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Pharmacology of ME-344, a novel cytotoxic isoflavone PMC [pmc.ncbi.nlm.nih.gov]



- 5. A first-in-human dose-escalation study of ME-143, a second generation NADH oxidase inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Off-target effects of ME-143 in research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676121#off-target-effects-of-me-143-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com